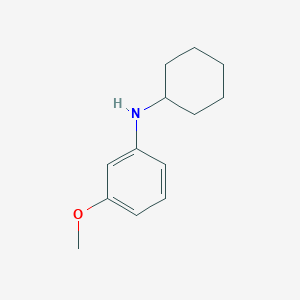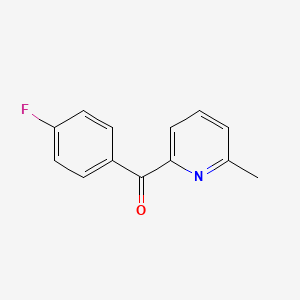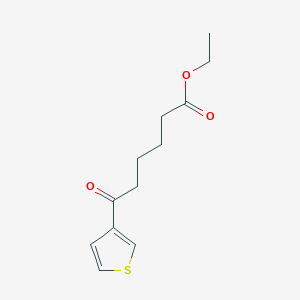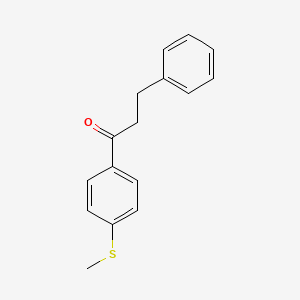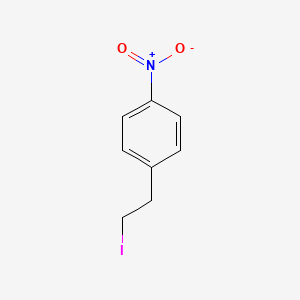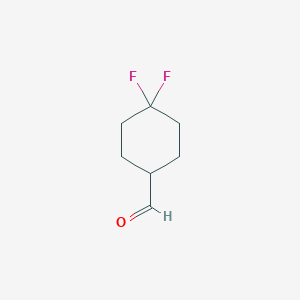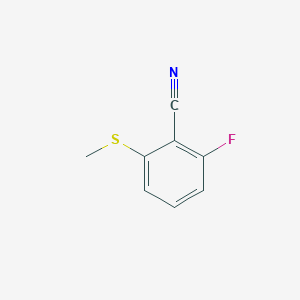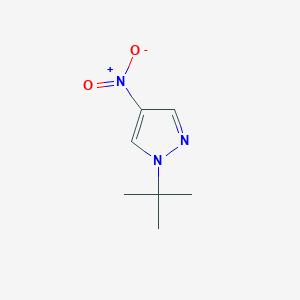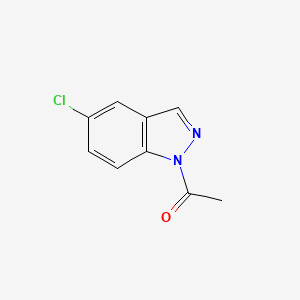
1-(5-Chlor-1H-indazol-1-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-1H-indazol-1-yl)ethanone is an organic compound with the molecular formula C9H7ClN2O. It is a white to light yellow solid that is soluble in organic solvents such as ethanol and dichloromethane. This compound is primarily used as a reagent in organic synthesis and has applications in various industrial processes, including the synthesis of dyes and pigments .
Synthetic Routes and Reaction Conditions:
Reaction with Acetic Anhydride: One common method involves the reaction of 5-chloroindazole with acetic anhydride.
Reaction with Acetyl Chloride: Another method involves the reaction of 1H-indazole with acetyl chloride, followed by chlorination in the presence of iron(III) chloride to yield 1-(5-chloro-1H-indazol-1-yl)ethanone.
Industrial Production Methods: Industrial production methods for 1-(5-chloro-1H-indazol-1-yl)ethanone typically involve large-scale reactions using the above-mentioned synthetic routes. The reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-1H-indazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Biochemische Analyse
Biochemical Properties
1-(5-Chloro-1H-indazol-1-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 1-(5-Chloro-1H-indazol-1-yl)ethanone on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, 1-(5-Chloro-1H-indazol-1-yl)ethanone can affect the expression of genes related to apoptosis, leading to changes in cell survival and death .
Molecular Mechanism
At the molecular level, 1-(5-Chloro-1H-indazol-1-yl)ethanone exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, 1-(5-Chloro-1H-indazol-1-yl)ethanone has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1-(5-Chloro-1H-indazol-1-yl)ethanone can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to 1-(5-Chloro-1H-indazol-1-yl)ethanone can lead to sustained changes in cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 1-(5-Chloro-1H-indazol-1-yl)ethanone vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of specific signaling pathways or inhibition of certain enzymes. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal activity without significant toxicity .
Metabolic Pathways
1-(5-Chloro-1H-indazol-1-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted. The effects on metabolic flux and metabolite levels can vary depending on the specific pathways involved .
Transport and Distribution
The transport and distribution of 1-(5-Chloro-1H-indazol-1-yl)ethanone within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of 1-(5-Chloro-1H-indazol-1-yl)ethanone can affect its activity and function, as well as its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of 1-(5-Chloro-1H-indazol-1-yl)ethanone is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate signaling pathways and enzyme activity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Chloro-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted indazole derivatives.
Wirkmechanismus
The mechanism of action of 1-(5-chloro-1H-indazol-1-yl)ethanone involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-1H-indazol-1-yl)ethanone: Similar structure but with a bromine atom instead of chlorine.
1-(5-Fluoro-1H-indazol-1-yl)ethanone: Contains a fluorine atom instead of chlorine.
1-(5-Methyl-1H-indazol-1-yl)ethanone: Has a methyl group instead of chlorine.
Uniqueness: 1-(5-Chloro-1H-indazol-1-yl)ethanone is unique due to its specific chlorine substitution, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs .
Eigenschaften
IUPAC Name |
1-(5-chloroindazol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRWUGNNZNFPPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Cl)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469478 |
Source


|
| Record name | 1-(5-Chloro-1H-indazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98083-43-3 |
Source


|
| Record name | 1-(5-Chloro-1H-indazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
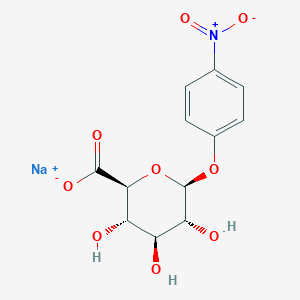
![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)
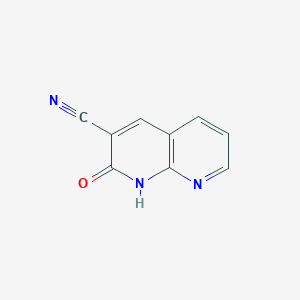
![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)
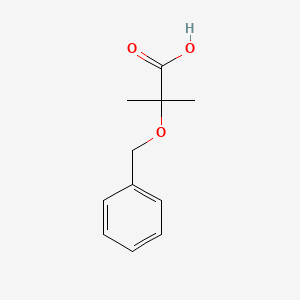
![1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine](/img/structure/B1312663.png)
